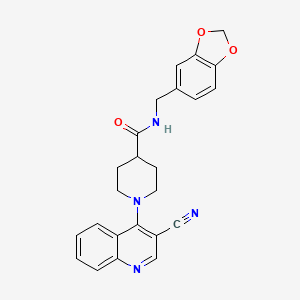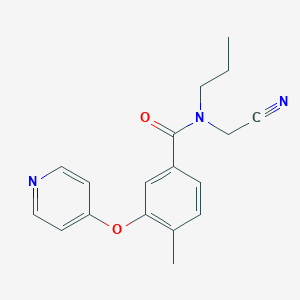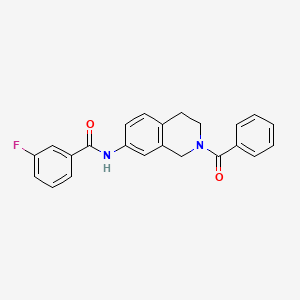
3,5-Difluoro-4-isobutoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-isobutoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H13BF2O3 and a molecular weight of 230.02 g/mol . This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-isobutoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium catalyst: Often palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Major Products: The major products of these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 3,5-Difluoro-4-isobutoxyphenylboronic acid is widely used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the construction of biaryl structures.
Biology and Medicine: This compound is used in the development of biologically active molecules and pharmaceutical intermediates .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and functional polymers . It is also employed in the synthesis of liquid crystals and organic electronic materials .
Mechanism of Action
The primary mechanism of action for 3,5-Difluoro-4-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves transmetalation . In this process, the boronic acid transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate . This intermediate then undergoes reductive elimination to form the desired biaryl product. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3,5-Difluoro-4-isobutoxyphenylboronic acid is unique due to the presence of both fluorine atoms and an isobutoxy group on the phenyl ring. This structural feature can influence its reactivity and the properties of the resulting products. For instance, the fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, while the isobutoxy group can provide steric hindrance and influence solubility .
Properties
IUPAC Name |
[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNDMLESCLXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)


![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)


![2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)
